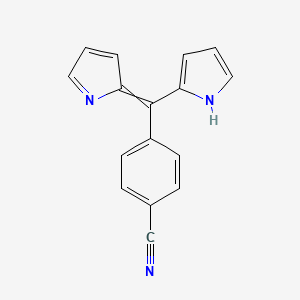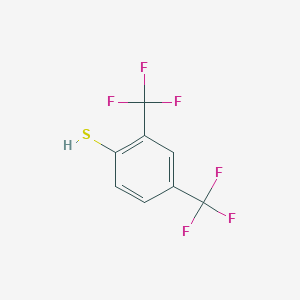
2,4-Bis(trifluoromethyl)benzene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(trifluoromethyl)benzene-1-thiol is an organic compound characterized by the presence of two trifluoromethyl groups and a thiol group attached to a benzene ring. The trifluoromethyl groups significantly influence the compound’s chemical properties, making it a valuable entity in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The thiol group can be introduced through nucleophilic substitution reactions involving thiolating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,4-Bis(trifluoromethyl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or copper complexes.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
科学研究应用
2,4-Bis(trifluoromethyl)benzene-1-thiol has diverse applications in scientific research:
作用机制
The mechanism of action of 2,4-Bis(trifluoromethyl)benzene-1-thiol involves its interaction with molecular targets through the thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall reactivity .
相似化合物的比较
- 1,4-Bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)benzenethiol
- 4-(Trifluoromethyl)thiophenol
Comparison: 2,4-Bis(trifluoromethyl)benzene-1-thiol is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in various applications .
属性
CAS 编号 |
798569-90-1 |
|---|---|
分子式 |
C8H4F6S |
分子量 |
246.17 g/mol |
IUPAC 名称 |
2,4-bis(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C8H4F6S/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H |
InChI 键 |
MJZJURYIHAUMBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


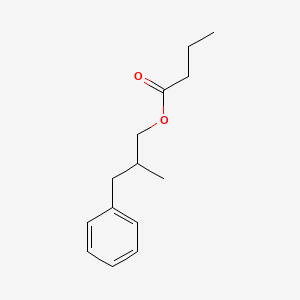
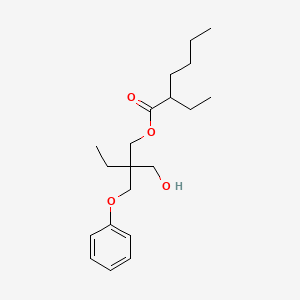
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

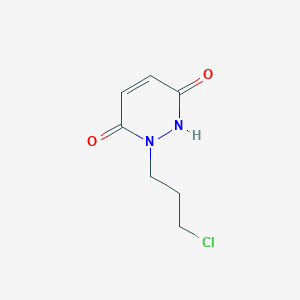
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

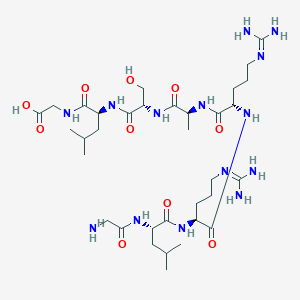
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)

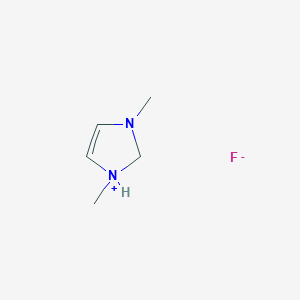
![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
